Sodium 2-Methoxyethanesulfonate
Description
Historical Overview of Sulfonate Chemistry and its Relevance to Methanesulfonates
The history of sulfonate chemistry dates back to the 19th century with the discovery of methods to introduce the sulfonic acid group (-SO₃H) into organic molecules. This process, known as sulfonation, was initially pivotal in the development of synthetic dyes, transforming the textile industry. Aromatic sulfonic acids, in particular, became crucial intermediates in the synthesis of a wide array of organic compounds. nih.gov
The versatility of the sulfonate group stems from its ability to enhance the water solubility of organic compounds and its stability. mdpi.com This has led to the widespread use of sulfonates in detergents, water-soluble dyes, and pharmaceuticals. nih.gov Methanesulfonates, which are esters or salts of methanesulfonic acid, represent a significant class within the broader sulfonate family. Methanesulfonic acid (MSA) itself is recognized as a "green" acid due to its biodegradability and lower corrosiveness compared to traditional mineral acids. rsc.orgrsc.org This has spurred research into its derivatives, including Sodium 2-Methoxyethanesulfonate, for applications in cleaner chemical processes. rsc.org
Academic Significance and Research Scope of this compound
The academic significance of this compound lies in its bifunctional nature, incorporating both an ether linkage and a sulfonate group. This structure suggests its potential utility as a surfactant, a component in polymer synthesis, or as a specialty chemical in organic synthesis. The ether group can influence its solubility in organic media and its interaction with other molecules, while the sulfonate group imparts hydrophilicity and stability.
Current Research Trends and Future Prospects in the Field
Current research in the broader field of sulfonated materials is vibrant and expanding into new territories. A significant trend is the development of sulfonated polymers for a variety of applications, including as proton exchange membranes in fuel cells. mdpi.comnih.gov The introduction of sulfonate groups into polymers like poly(ether ether ketone) (PEEK) enhances their proton conductivity. nih.govmdpi.comnih.govnih.govtue.nl
Furthermore, the application of sulfonated molecules in biomaterials is a burgeoning area of research. mdpi.com The sulfonate group can improve the biocompatibility and bioactivity of materials used in tissue engineering, drug delivery, and regenerative medicine. mdpi.com The ability of sulfonated compounds to interact with biological molecules is a key area of exploration. mdpi.com
For methanesulfonates specifically, future prospects lie in their continued use as catalysts and in electrochemical applications. rsc.orgrsc.org The development of novel sulfonating agents and methods allows for more precise control over the synthesis of functionalized sulfonates, opening up new avenues for creating materials with tailored properties. acs.org While direct research on this compound is limited, its unique structure positions it as a candidate for exploration within these broader research trends, potentially as a monomer for novel polymers or as a functional surfactant in specialized formulations.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;2-methoxyethanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O4S.Na/c1-7-2-3-8(4,5)6;/h2-3H2,1H3,(H,4,5,6);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTNBAJGJIIVGGF-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCS(=O)(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NaO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Derivatization Strategies
Established Synthetic Methodologies for Sodium 2-Methoxyethanesulfonate
The traditional synthesis of this compound primarily relies on the nucleophilic substitution reaction between a 2-methoxyethyl halide and a sulfite (B76179) salt. This approach is a variation of the well-known Strecker sulfite alkylation.
The most common and established pathway for the synthesis of this compound involves the reaction of 2-methoxyethyl bromide with sodium sulfite. This reaction is typically carried out in a polar solvent system, often a mixture of water and an alcohol, to facilitate the dissolution of both the inorganic salt and the organic halide.
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The sulfite ion (SO32-), being a good nucleophile, attacks the electrophilic carbon atom of 2-methoxyethyl bromide that is bonded to the bromine atom. The bromine atom, a good leaving group, is displaced, and a new carbon-sulfur bond is formed.
Reaction Scheme:
CH3OCH2CH2Br + Na2SO3 → CH3OCH2CH2SO3Na + NaBr
The mechanism involves a single transition state where the sulfite ion is forming a bond to the carbon at the same time as the bromide ion is breaking its bond. The stereochemistry at the carbon center, if it were chiral, would be inverted. However, in this case, the reacting carbon is not a stereocenter.
An alternative, though less common, pathway could involve the initial synthesis of 2-methoxyethanol (B45455), followed by its conversion to a sulfonate ester and subsequent hydrolysis. However, the direct sulfonylation of 2-methoxyethanol is challenging and less direct than the halide substitution route.
To enhance the reaction rate and improve the yield of this compound, phase transfer catalysis (PTC) is often employed. crdeepjournal.orgyoutube.com This is particularly beneficial as the reaction involves two phases: an aqueous phase containing the sodium sulfite and an organic phase (or the neat 2-methoxyethyl halide).
A phase transfer catalyst, typically a quaternary ammonium (B1175870) salt such as tetrabutylammonium (B224687) bromide (TBAB) or benzyltriethylammonium chloride (TEBA), facilitates the transfer of the sulfite anion from the aqueous phase to the organic phase where the reaction occurs. crdeepjournal.orgyoutube.com
Mechanism of Phase Transfer Catalysis:
The quaternary ammonium cation (Q+) from the catalyst exchanges its anion (e.g., Br-) for a sulfite anion (SO32-) at the interface of the two phases, forming an ion pair [Q+]2[SO32-].
This lipophilic ion pair is soluble in the organic phase and transports the sulfite anion into the proximity of the 2-methoxyethyl halide.
The sulfite anion then reacts with the 2-methoxyethyl halide via the SN2 mechanism.
The resulting quaternary ammonium bromide returns to the aqueous phase to repeat the cycle.
The use of a phase transfer catalyst can significantly reduce reaction times and allow for milder reaction conditions.
Optimizing the yield and ensuring the purity of this compound in a laboratory setting involves careful control of several reaction parameters.
Key Optimization Parameters:
Reactant Stoichiometry: A slight excess of sodium sulfite is often used to ensure complete conversion of the 2-methoxyethyl halide.
Solvent System: A mixture of water and a co-solvent like ethanol (B145695) is commonly used to ensure sufficient solubility of both reactants. The ratio of water to co-solvent can be adjusted to optimize the reaction rate and product precipitation.
Temperature: The reaction is typically heated to increase the rate of reaction. However, excessively high temperatures can lead to side reactions, such as the elimination of HBr from 2-methoxyethyl bromide to form methyl vinyl ether.
Reaction Time: The reaction is monitored over time (e.g., by thin-layer chromatography or gas chromatography) to determine the point of maximum conversion.
Purity Control and Purification:
The primary impurity in the crude product is typically unreacted sodium sulfite and the sodium bromide byproduct. Purification is generally achieved through recrystallization.
The crude product is dissolved in a minimum amount of a hot solvent, often a mixture of ethanol and water.
As the solution cools, the solubility of this compound decreases, causing it to crystallize out of the solution.
The inorganic salts (sodium sulfite and sodium bromide) are generally more soluble in the mother liquor and are thus separated.
The crystals are collected by filtration, washed with a cold solvent to remove any remaining impurities, and then dried.
The purity of the final product can be assessed by techniques such as melting point determination, nuclear magnetic resonance (NMR) spectroscopy, and elemental analysis.
Advanced Synthetic Approaches
To address the limitations of conventional methods, such as long reaction times and the use of volatile organic solvents, more advanced synthetic strategies have been explored.
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. In the context of this compound synthesis, microwave irradiation can dramatically reduce reaction times and improve yields compared to conventional heating methods. nih.gov
The principle behind microwave heating is the direct interaction of microwaves with the polar molecules in the reaction mixture, leading to rapid and uniform heating. This can lead to a significant increase in the reaction rate.
A study on the microwave-assisted synthesis of various sodium sulfonates from alkyl bromides demonstrated that reaction times could be reduced from several hours to just a few minutes, with a concurrent increase in product yield. nih.gov For instance, the reaction of an alkyl bromide with sodium sulfite in a water-ethanol mixture under microwave irradiation at 150°C was completed in as little as 10-15 minutes. nih.gov
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of a Generic Sodium Alkyl Sulfonate nih.gov
| Method | Reaction Time | Yield |
| Conventional Heating (Reflux) | 24-48 hours | Moderate |
| Microwave-Assisted (150°C) | 10-15 minutes | High |
This data suggests that a similar enhancement in reaction efficiency could be expected for the synthesis of this compound.
Research into novel reagents and reaction conditions for sulfonate synthesis is an active area. While specific examples for this compound are not widely published, developments in related areas offer potential future directions.
One area of interest is the use of alternative sulfonating agents. For instance, the use of sulfuryl chloride (SO2Cl2) in the presence of a radical initiator can convert alkanes to the corresponding sulfonyl chlorides, which can then be hydrolyzed to the sulfonic acid salt. However, this method lacks the regioselectivity required for the specific synthesis of this compound.
Another approach could involve the use of "on-water" reaction conditions, where the reaction is carried out in an aqueous suspension with vigorous stirring, often without the need for an organic co-solvent. This aligns with the principles of green chemistry by reducing the use of volatile organic compounds.
Furthermore, the development of more efficient and recyclable catalysts for the sulfonation reaction is an ongoing area of research. This includes the exploration of solid-supported catalysts that can be easily separated from the reaction mixture and reused.
Derivatization Techniques for Academic and Analytical Purposes
Derivatization, the process of chemically modifying a compound to enhance its analytical properties, plays a crucial role in the study of this compound. These techniques are employed to introduce functionalities that facilitate detection and quantification, as well as to prepare labeled analogues for in-depth mechanistic investigations.
Preparation of Labeled Analogues for Mechanistic Studies
The synthesis of isotopically labeled analogues of this compound is fundamental for understanding its metabolic fate, reaction mechanisms, and transport pathways. The introduction of stable isotopes such as Deuterium (B1214612) (²H), Carbon-13 (¹³C), or Sulfur-35 (³⁵S) allows for the tracking of the molecule in complex biological or chemical systems using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govshimadzu.com
A common strategy for preparing labeled this compound involves a multi-step synthesis starting from commercially available labeled precursors. For instance, to introduce a ¹³C or ²H label into the ethoxy backbone, one could start with the corresponding isotopically labeled 2-methoxyethanol. wikipedia.orgiaea.orgnih.govchemicalbook.com
Synthetic Route for Labeled this compound:
A plausible synthetic route would involve the sulfonation of isotopically labeled 2-methoxyethanol. This can be achieved by reacting the labeled alcohol with a suitable sulfonating agent. One potential method is the reaction with a sulfur trioxide complex, such as the sulfur trioxide pyridine (B92270) complex, followed by neutralization with sodium hydroxide (B78521) to yield the desired sodium salt.
Alternatively, for the introduction of a labeled sulfur atom (e.g., ³⁵S), one could utilize a labeled sulfonating agent. For example, [³⁵S]sulfur trioxide could be generated and used in the sulfonation step. Another approach involves the use of labeled sodium bisulfite ([³⁵S]NaHSO₃) in a reaction that can form the sulfonate. utp.edu.mynih.govits.ac.idmatec-conferences.org
The choice of the specific labeling position and isotope depends on the research question. For example, deuterium labeling can be used to study kinetic isotope effects in metabolic pathways, while ¹³C labeling is often employed for tracing the carbon skeleton of the molecule. nih.gov
Table 1: Potential Isotopically Labeled Precursors and their Application
| Labeled Precursor | Isotope | Potential Application in Mechanistic Studies |
| [1,2-¹³C₂]-2-Methoxyethanol | ¹³C | Tracing the carbon backbone in metabolic pathways. |
| [d₄]-2-Methoxyethanol | ²H (D) | Investigating kinetic isotope effects in enzymatic or chemical reactions. |
| Sodium [³⁵S]-Sulfite | ³⁵S | Following the fate of the sulfonate group in biological systems. |
It is important to note that the synthesis of these labeled compounds requires careful optimization of reaction conditions to ensure high isotopic incorporation and chemical purity. google.com
Derivatization for Enhanced Analytical Detection
Due to its high polarity and lack of a strong chromophore, the direct analysis of this compound at low concentrations can be challenging. Derivatization is therefore a key strategy to improve its detection by chromatographic methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). glsciences.comresearchgate.net
Derivatization for HPLC Analysis:
For HPLC analysis, derivatization aims to introduce a UV-absorbing or fluorescent tag to the molecule. While direct derivatization of the sulfonate group is difficult, indirect methods can be employed.
One common approach for enhancing the detection of small anionic species like sulfonates is through ion-pair chromatography . shimadzu.comchromatographyonline.comtechnologynetworks.comnih.govsigmaaldrich.com In this technique, a hydrophobic ion-pairing reagent with an opposite charge is added to the mobile phase. This forms a neutral ion pair with the analyte, which can then be retained and separated on a reversed-phase column. For the anionic this compound, a cationic ion-pairing reagent such as a tetraalkylammonium salt would be suitable.
Another strategy involves derivatizing the molecule if it were to be metabolized or degraded to a more reactive species. For example, if enzymatic cleavage were to yield 2-methoxyethanol, this alcohol could be derivatized with a chromophoric or fluorophoric reagent.
Derivatization for GC Analysis:
For GC analysis, derivatization is necessary to increase the volatility of the non-volatile this compound. This typically involves converting the sulfonate group into a more volatile derivative. A common method for derivatizing fatty acids and other polar compounds for GC analysis is esterification. mdpi.comrsc.orgrsc.org For instance, the sulfonate could potentially be converted to a methyl or other alkyl ester.
Derivatization for Mass Spectrometric Detection:
For detection by mass spectrometry (MS), especially when coupled with liquid chromatography (LC-MS/MS), derivatization can enhance ionization efficiency and provide characteristic fragment ions for selective detection. nih.govshodex.comresearchgate.netshimadzu.com For alkyl sulfonates, derivatization with reagents like trimethylamine (B31210) or triethylamine (B128534) can form quaternary ammonium derivatives that are readily detected by MS. nih.gov
Table 2: Derivatization Reagents and Techniques for Enhanced Analytical Detection
| Analytical Technique | Derivatization Reagent/Technique | Purpose |
| HPLC-UV/Fluorescence | Ion-Pairing Reagents (e.g., Tetraalkylammonium salts) | Increase retention on reversed-phase columns and allow for indirect detection. technologynetworks.comnih.gov |
| GC-MS | Esterification agents (e.g., Diazomethane, Trimethylsilyldiazomethane) | Increase volatility for gas chromatographic separation. |
| LC-MS/MS | Trimethylamine, Triethylamine | Form quaternary ammonium derivatives with enhanced ionization efficiency. nih.gov |
| GC-MS | Pentafluorobenzyl bromide (PFBBr) | Forms derivatives with high electron capture response, enhancing sensitivity. rsc.org |
The selection of the appropriate derivatization strategy depends on the analytical instrumentation available, the required sensitivity, and the nature of the sample matrix.
Advanced Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by probing the magnetic properties of atomic nuclei.
High-Resolution NMR (¹H, ¹³C, ²³Na) for Structural Elucidation
High-resolution NMR spectroscopy in solution provides detailed information about the connectivity and chemical environment of atoms within a molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of Sodium 2-Methoxyethanesulfonate is expected to exhibit three distinct signals corresponding to the three different types of protons in the molecule. The methoxy (B1213986) group (CH₃O-) would produce a singlet, while the two methylene (B1212753) groups (-CH₂-) adjacent to the ether oxygen and the sulfonate group would each appear as triplets due to coupling with each other. The chemical shifts are influenced by the electronegativity of the neighboring atoms. nmrdb.org
| Predicted ¹H NMR Data for this compound |
| Proton Type |
| -CH₂-S |
| -CH₂-O |
| -O-CH₃ |
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would show three signals, one for each unique carbon atom. The chemical shifts would be indicative of the carbon's local electronic environment, with the carbon atom of the methoxy group appearing at a characteristic upfield position, and the two methylene carbons shifted downfield due to the influence of the electronegative oxygen and sulfur atoms. chemicalbook.com
| Predicted ¹³C NMR Data for this compound |
| Carbon Type |
| -CH₂-S |
| -CH₂-O |
| -O-CH₃ |
²³Na NMR Spectroscopy: As a quadrupolar nucleus, the ²³Na NMR signal provides information about the environment of the sodium cation. chemicalbook.com In solution, a single, relatively sharp resonance is expected, indicating that the sodium ion is likely solvated and tumbling rapidly. The chemical shift would be compared to a standard reference, such as a solution of sodium chloride. evitachem.com The line width of the signal can offer insights into the symmetry of the electric field around the sodium nucleus. chemicalbook.com
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)
Two-dimensional NMR techniques are powerful for unambiguously assigning the signals observed in one-dimensional spectra and establishing detailed connectivity within the molecule.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling between adjacent protons. nmrdb.orgbldpharm.com For this compound, a cross-peak would be expected between the signals of the two methylene groups (-CH₂-CH₂-), confirming their connectivity. The methoxy protons would not show any cross-peaks, as they are not coupled to other protons in the structure. chemicalbook.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. caspre.ca An HSQC spectrum would show correlations between the methoxy protons and the methoxy carbon, and between each set of methylene protons and their respective carbon atoms, allowing for definitive assignment of the carbon signals.
Solid-State NMR Applications
Solid-state NMR (ssNMR) provides information about the structure and dynamics of molecules in the solid state. For this compound, ssNMR could be used to study its crystalline form and the local environment of the sodium ion. ²³Na ssNMR, in particular, is sensitive to the coordination environment of the sodium cation, and different crystalline polymorphs could potentially be distinguished by their unique ²³Na NMR signatures. Studies on related sodium-containing compounds have demonstrated the ability of ssNMR to probe sodium coordination and dynamics.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure through fragmentation analysis.
Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Determination
ESI-MS is a soft ionization technique that allows for the gentle transfer of ions from solution to the gas phase, making it ideal for determining the molecular weight of ionic compounds like this compound. In the positive ion mode, the spectrum would be expected to show a prominent peak corresponding to the sodium adduct of the molecule, [M+Na]⁺, where M is the neutral part of the molecule. In negative ion mode, a peak corresponding to the methoxyethanesulfonate anion, [M-Na]⁻, would be observed. The high accuracy of modern mass spectrometers allows for the determination of the elemental composition from the exact mass. The formation of cluster ions, such as [(M-Na) + M]⁻, might also be observed, especially at higher concentrations.
| Expected ESI-MS Data for this compound |
| Ion |
| [C₃H₇O₄S]⁻ |
| [2(C₃H₇O₄S)Na - Na]⁻ |
Fragmentation Pathways and Structural Insights from MS/MS
Tandem mass spectrometry (MS/MS) involves the selection of a specific ion from the initial mass spectrum and its subsequent fragmentation to provide detailed structural information. For the methoxyethanesulfonate anion, collision-induced dissociation (CID) would likely lead to the cleavage of the C-O and C-S bonds. The fragmentation pattern of related sulfonate compounds often involves the loss of SO₂ or SO₃. By analyzing the masses of the fragment ions, the connectivity of the methoxy, ethyl, and sulfonate groups can be confirmed. The study of fragmentation patterns in similar sulfonated molecules provides a basis for predicting the expected fragmentation of this compound.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the precise determination of the elemental composition of a molecule by providing a highly accurate mass measurement. This technique is capable of distinguishing between molecules with the same nominal mass but different elemental formulas, making it invaluable for the unambiguous identification of this compound.
In a typical HRMS analysis, the compound is ionized, and the mass-to-charge ratio (m/z) of the resulting ion is measured with very high precision. For this compound (C3H7NaO4S), the theoretical exact mass can be calculated. The experimentally determined mass from HRMS analysis is then compared to the theoretical value. A close correlation between the experimental and theoretical masses, typically within a few parts per million (ppm), provides strong evidence for the correct elemental composition. Modern HRMS instruments, such as time-of-flight (TOF) or Orbitrap mass analyzers, are routinely used for this purpose, offering the high resolution and mass accuracy required for such detailed analysis. nih.gov
Table 1: Theoretical vs. Experimental Mass Data for this compound
| Parameter | Value |
| Molecular Formula | C₃H₇NaO₄S |
| Theoretical Monoisotopic Mass | 162.0017 g/mol |
| Experimentally Determined Mass (Example) | 162.0015 g/mol |
| Mass Error (Example) | 1.2 ppm |
Note: The experimental data presented are illustrative and may vary depending on the specific instrumentation and analytical conditions.
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the functional groups and molecular vibrations within a molecule. These techniques are complementary and are instrumental in confirming the structural features of this compound.
Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. researchgate.net The resulting spectrum is a unique "molecular fingerprint" that reveals the presence of specific functional groups. researchgate.net For this compound, the FTIR spectrum is expected to exhibit characteristic absorption bands corresponding to its key structural components.
The presence of the sulfonate group (SO₃⁻) is typically identified by strong, characteristic absorption bands. The methoxy group (CH₃O-) will show C-H stretching vibrations, and the ether linkage (C-O-C) will also have a distinct absorption. The alkane backbone (C-H bonds) will contribute to the spectrum as well. By analyzing the positions, intensities, and shapes of these absorption bands, the functional group composition of the molecule can be confirmed. upi.edunih.gov
Table 2: Characteristic FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~2950-2850 | C-H stretch | Methoxy (CH₃) and Ethane (-CH₂CH₂-) |
| ~1260-1150 | Asymmetric SO₃⁻ stretch | Sulfonate |
| ~1120-1080 | C-O stretch | Ether (C-O-C) |
| ~1060-1040 | Symmetric SO₃⁻ stretch | Sulfonate |
| ~700-600 | C-S stretch | Sulfonate |
Note: The exact positions of the absorption bands can be influenced by the sample's physical state (solid or liquid) and intermolecular interactions. acsmaterial.comresearchgate.netresearchgate.net
Raman spectroscopy is another form of vibrational spectroscopy that relies on the inelastic scattering of monochromatic light. nih.gov It provides information that is often complementary to FTIR data. While FTIR is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy is sensitive to changes in the polarizability of the molecule. nih.gov This makes Raman particularly useful for analyzing non-polar bonds and symmetric vibrations, which may be weak or absent in the FTIR spectrum. nih.gov
For this compound, Raman spectroscopy can provide further confirmation of the sulfonate and ether functional groups. The S-O and C-S stretching vibrations of the sulfonate group, as well as the C-O-C stretching of the ether linkage, are expected to produce distinct Raman signals. crimsonpublishers.comnih.gov The hydrocarbon backbone will also exhibit characteristic Raman bands. nih.gov The analysis of Raman spectra can also provide insights into the conformational structure of the molecule in different states. nih.govspectroscopyonline.com
Table 3: Expected Raman Shifts for this compound
| Raman Shift (cm⁻¹) | Vibration Type | Functional Group |
| ~2950-2850 | C-H stretch | Methoxy (CH₃) and Ethane (-CH₂CH₂-) |
| ~1130-1060 | C-C skeletal stretch | Ethane backbone |
| ~1050-1020 | Symmetric SO₃⁻ stretch | Sulfonate |
| ~750-700 | C-S stretch | Sulfonate |
| ~600-500 | S-O bending modes | Sulfonate |
Note: Raman shifts are specific to the molecular structure and can be used for qualitative identification and structural analysis. researchgate.netresearchgate.net
Chromatographic Separation Techniques for Research Purity Analysis
Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any impurities or related substances. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful methods commonly employed for this purpose.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. researchgate.net The development of a robust HPLC method involves the optimization of several parameters to achieve good separation, sensitivity, and accuracy. bibliotekanauki.plnih.gov
A typical reversed-phase HPLC method would utilize a C18 column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. scispace.com The pH of the aqueous buffer can be adjusted to ensure the analyte is in a suitable ionic form for optimal retention and peak shape. google.com Detection is often performed using a UV detector, although other detectors like refractive index or mass spectrometry can also be employed. nih.govnih.gov
Method validation is a critical step to ensure the reliability of the analytical results. nih.gov This process involves assessing parameters such as linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ). nih.gov
Table 4: Example of HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Isocratic mixture of 0.05 M Phosphate Buffer (pH 3.0) and Acetonitrile (95:5 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Note: These parameters are illustrative and would require optimization and validation for a specific application.
While this compound itself is not sufficiently volatile for direct analysis by Gas Chromatography (GC), it can be analyzed using this technique after conversion into a more volatile derivative. sigmaaldrich.com Derivatization is a chemical reaction that modifies the analyte to increase its volatility and thermal stability. sigmaaldrich.comdergipark.org.tr
For a compound containing a sulfonate group, derivatization might involve converting it into a less polar and more volatile ester or silyl (B83357) derivative. dergipark.org.tr For instance, reaction with a silylating agent can replace the sodium ion with a trimethylsilyl (B98337) (TMS) group. dergipark.org.tr The resulting derivative can then be separated by GC and detected by a mass spectrometer (MS). nih.gov
The GC-MS analysis provides both retention time data from the GC, which is characteristic of the derivative, and mass spectral data from the MS, which can be used to confirm the identity of the compound and any impurities. mdpi.com This technique is particularly useful for identifying and quantifying trace levels of volatile or semi-volatile impurities that may be present in the sample. nih.gov
Ion Chromatography for Sulfonate Analysis
Ion chromatography (IC) is a powerful technique for the determination and quantification of ionic species, making it highly suitable for the analysis of the 2-methoxyethanesulfonate anion. nih.govijpsr.com The method separates ions based on their affinity for an ion-exchange resin housed in a column. google.com For sulfonate analysis, an anion exchange column is typically employed.
The sample, dissolved in a suitable solvent like high-purity water, is injected into the chromatograph. ijpsr.com An aqueous mobile phase, often a sodium hydroxide (B78521) or sodium carbonate/bicarbonate buffer, carries the sample through the column. mdpi.com The negatively charged sulfonate anion interacts with the positively charged stationary phase, and its retention time—the time it takes to travel through the column—is characteristic of the ion under specific conditions. Gradient elution, where the concentration of the mobile phase is changed over time, can be used to achieve separation for multiple analytes. nih.gov
Detection is commonly achieved using a suppressed conductivity detector. ijpsr.com This detector measures the electrical conductivity of the eluent. A suppressor is used to reduce the background conductivity of the eluent, thereby enhancing the signal from the analyte ions and improving detection limits. nih.govshimadzu.co.kr The area of the resulting chromatographic peak is proportional to the concentration of the 2-methoxyethanesulfonate anion in the sample. The method's accuracy and precision are validated according to ICH guidelines, with linearity typically demonstrated by a correlation coefficient greater than 0.999. ijpsr.com
A representative set of conditions for the ion chromatographic analysis of small alkyl sulfonates is detailed in the table below.
Table 1: Typical Ion Chromatography Parameters for Sulfonate Analysis
| Parameter | Value/Description |
|---|---|
| Column | High-capacity anion exchange column (e.g., Metrosep A Supp1, Dionex® IonPac® AS12A) |
| Eluent | Isocratic or gradient elution with aqueous sodium hydroxide (NaOH) or methanesulfonic acid |
| Flow Rate | 1.0 - 1.2 mL/min |
| Injection Volume | 20 - 100 µL |
| Detection | Suppressed Conductivity |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
X-ray Diffraction Studies
X-ray diffraction (XRD) is an indispensable, non-destructive technique for investigating the solid-state structure of crystalline materials. researchgate.net It provides detailed information on the atomic arrangement within a crystal lattice.
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the absolute three-dimensional structure of a crystalline compound. rigaku.com The technique requires a high-quality single crystal of this compound, which is mounted and irradiated with a monochromatic X-ray beam. The interaction of the X-rays with the ordered arrangement of atoms in the crystal lattice produces a unique diffraction pattern of spots. researchgate.netrigaku.com
By analyzing the positions and intensities of these diffracted spots, crystallographers can solve the crystal structure. This process reveals fundamental structural information, including:
Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal lattice.
Space Group: The set of symmetry operations that describe the arrangement of molecules within the unit cell.
Atomic Coordinates: The precise x, y, and z positions of each atom within the unit cell.
Bond Lengths and Angles: The exact distances and angles between the constituent atoms of the 2-methoxyethanesulfonate ion and the coordination environment of the sodium cation.
This data allows for the unambiguous confirmation of the compound's chemical identity and provides insight into intermolecular interactions, such as hydrogen bonding and ionic packing, within the crystal. ornl.gov A hypothetical table of crystallographic data that would be obtained from such an analysis is provided below.
Table 2: Illustrative Single-Crystal X-ray Diffraction Data for a Crystalline Salt
| Parameter | Example Value |
|---|---|
| Chemical Formula | C₃H₇NaO₄S |
| Formula Weight | 162.14 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.56 |
| b (Å) | 5.21 |
| c (Å) | 14.33 |
| α (°) | 90 |
| β (°) | 105.2 |
| γ (°) | 90 |
| Volume (ų) | 617.4 |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.745 |
Powder X-ray diffraction (PXRD) is a versatile technique used to analyze a polycrystalline sample, which consists of many tiny, randomly oriented crystallites. youtube.com The sample is ground into a fine powder and exposed to an X-ray beam. Instead of discrete spots, the diffraction from the powder produces a characteristic pattern of concentric rings, which are detected as a plot of intensity versus diffraction angle (2θ). up.ac.pa
Crystalline Purity: The resulting PXRD pattern serves as a unique "fingerprint" for a specific crystalline solid. up.ac.pa A pure, highly crystalline sample of this compound will exhibit a pattern with sharp, well-defined peaks at characteristic 2θ angles. researchgate.net The presence of crystalline impurities would be readily detected by the appearance of additional peaks corresponding to the impurity's own diffraction pattern. researchgate.net The absence of a broad, undefined "hump" in the baseline indicates a lack of amorphous content.
Polymorphism: Polymorphism is the ability of a compound to exist in two or more different crystal structures. wjpls.org Different polymorphs of this compound would have distinct arrangements of molecules in their respective crystal lattices. Consequently, each polymorph would produce a unique and distinguishable PXRD pattern. aps.org PXRD is therefore a primary tool for identifying and differentiating between potential polymorphic forms, which can have different physical properties.
The table below shows a representative list of peaks that might be found in a PXRD pattern for a crystalline powder.
Table 3: Representative Powder X-ray Diffraction Peak Data
| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |
|---|---|---|
| 12.4 | 7.13 | 45 |
| 18.9 | 4.70 | 100 |
| 21.5 | 4.13 | 82 |
| 24.9 | 3.57 | 68 |
| 28.1 | 3.17 | 33 |
| 31.8 | 2.81 | 55 |
Mechanistic Studies and Reactivity
Elucidation of Reaction Mechanisms Involving Sodium 2-Methoxyethanesulfonate
The study of how this compound participates in and influences chemical reactions is crucial for understanding its chemical behavior and potential applications. This subsection examines its role as an enzyme inhibitor and its theoretical participation in organic reactions.
This compound has been investigated as a potential inhibitor or substrate analogue in enzymatic reactions, most notably in studies of methanogenesis.
Methyl-Coenzyme M Reductase (MCR) is a key enzyme in the final step of methane (B114726) production by methanogenic archaea. nih.govfrontiersin.orgcatalysis.blog It catalyzes the reduction of methyl-coenzyme M (CH₃-S-CoM) and coenzyme B (HS-CoB) to produce methane and a heterodisulfide. nih.govelifesciences.org The active site of MCR contains a nickel-containing prosthetic group called coenzyme F430, which is central to its catalytic activity. frontiersin.orgnih.gov The catalytic cycle of MCR is a subject of ongoing research, with proposed mechanisms involving the binding of substrates in a specific order to the active site. frontiersin.orgnih.gov
As a structural analogue of the natural substrate, methyl-coenzyme M, 2-methoxyethanesulfonic acid (the acidic form of this compound) has been studied for its ability to interact with MCR. Research has shown that the carbon-oxygen bond in 2-methoxyethanesulfonic acid is not cleaved by the enzyme to produce methane. nih.gov Instead, it acts as an inhibitor of the enzyme. nih.gov
A study using anaerobic cell extracts from Methanobacterium thermoautotrophicum determined the inhibition constant (K₁) for 2-methoxyethanesulfonic acid. nih.gov This value provides a quantitative measure of its inhibitory potency against MCR.
Table 1: Inhibition of Methyl-Coenzyme M Reductase by 2-Methoxyethanesulfonic Acid
| Inhibitor | Inhibition Constant (K₁) | Enzyme Source | Reference |
|---|---|---|---|
| 2-Methoxyethanesulfonic acid | 8.3 mM | Methanobacterium thermoautotrophicum | nih.gov |
The inhibitory effect of 2-methoxyethanesulfonic acid is attributed to its ability to bind to the active site of MCR, likely competing with the natural substrate, methyl-coenzyme M. However, due to the difference in the linkage to the ethylsulfonate moiety (an ether linkage instead of a thioether linkage), it cannot undergo the reductive cleavage that leads to methane formation. This makes it a valuable tool for studying the mechanism of MCR and for probing the geometry and electronic requirements of the active site. nih.govauburn.edu The study of such substrate analogues helps to elucidate the precise steps of the catalytic cycle and the roles of key residues and the nickel center in substrate binding and activation. nih.govfrontiersin.orgnih.gov
Currently, there is limited specific information available in the scientific literature detailing the participation of this compound in a broader range of organic transformations beyond its role as an MCR inhibitor. While alkyl sulfonates, in general, are known to be good leaving groups in nucleophilic substitution and elimination reactions, specific examples and mechanistic studies involving the 2-methoxyethylsulfonate moiety are not extensively documented. youtube.comyoutube.comyoutube.com
Theoretical and Computational Chemistry
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of Sodium 2-Methoxyethanesulfonate, dictated by its electronic structure. These methods solve the Schrödinger equation for the molecule, providing detailed information about electron distribution, molecular orbital energies, and reactivity.
The electronic structure of the 2-methoxyethanesulfonate anion is characterized by the strong electron-withdrawing nature of the sulfonate group (-SO₃⁻) and the presence of a methoxy (B1213986) group (-OCH₃) separated by an ethyl chain. The sulfonate group features a sulfur atom in a high oxidation state, double-bonded to two oxygen atoms and single-bonded to another oxygen atom and a carbon atom. This arrangement leads to significant charge delocalization across the three oxygen atoms of the sulfonate group, enhancing its stability. The negative charge is not localized on a single oxygen but is spread out, a feature that can be quantified through population analysis in quantum chemical calculations.
The methoxy group, with its electronegative oxygen atom, also influences the electronic distribution within the molecule, primarily through inductive effects along the ethyl chain. The presence of the ether linkage introduces a region of higher electron density around the methoxy oxygen.
A hypothetical Mulliken charge distribution for the 2-methoxyethanesulfonate anion, calculated using a standard DFT functional, might look like the data presented in Table 1.
Table 1: Illustrative Mulliken Atomic Charges for the 2-Methoxyethanesulfonate Anion
| Atom | Charge (e) |
|---|---|
| S | +1.5 |
| O (sulfonyl, x2) | -0.8 |
| O (sulfonyl, single bond) | -0.9 |
| C (alpha to S) | -0.2 |
| C (beta to S) | +0.1 |
| O (methoxy) | -0.6 |
| C (methyl) | -0.1 |
Note: These are hypothetical values for illustrative purposes and would require specific DFT calculations to be confirmed.
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, with electrons occupying molecular orbitals that extend over the entire molecule. rutgers.edunih.gov For the 2-methoxyethanesulfonate anion, MO theory can be used to describe the bonding and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals that primarily dictate the molecule's reactivity.
The HOMO is expected to be localized primarily on the sulfonate group, specifically on the oxygen atoms, reflecting their high electron density and their role as the primary site for electrophilic attack. The LUMO, conversely, would likely be distributed along the C-S bond and the sulfonyl group, indicating the most favorable region for nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter that correlates with the chemical reactivity and stability of the molecule; a larger gap implies higher stability and lower reactivity. nih.gov
Table 2: Predicted Frontier Orbital Energies for 2-Methoxyethanesulfonate Anion
| Orbital | Energy (eV) - Hypothetical | Description |
|---|---|---|
| HOMO | -5.2 | Localized on sulfonate oxygen atoms |
| LUMO | +1.5 | Distributed over the C-S-O framework |
| HOMO-LUMO Gap | 6.7 | Indicates high kinetic stability |
Note: These are representative values and actual energies would be determined by specific quantum chemical calculations.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. nih.govrsc.org For the 2-methoxyethanesulfonate anion, DFT calculations can predict sites of reactivity, reaction mechanisms, and kinetic barriers.
Reactivity descriptors derived from DFT, such as the Fukui functions, can pinpoint the most electrophilic and nucleophilic sites within the molecule. For the 2-methoxyethanesulfonate anion, the oxygen atoms of the sulfonate group are predicted to be the most nucleophilic sites, while the sulfur atom and the carbon atoms of the ethyl chain would exhibit some electrophilic character.
DFT studies on related sulfonate esters have shown that the hydrolysis can proceed through different mechanisms, including concerted and stepwise pathways. acs.org While this compound is a salt and not an ester, DFT could be employed to study its potential reactions, such as its interaction with electrophiles or its role as a leaving group in hypothetical substitution reactions. For instance, DFT could model the protonation of the sulfonate group and the subsequent energetics. The calculated activation barriers for such reactions would provide a quantitative measure of the compound's reactivity under specific conditions. nih.gov
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of this compound, offering insights into its conformational dynamics and interactions with its environment, particularly in solution.
MD simulations can explore the potential energy surface of the molecule, identifying the most stable conformers and the energy barriers between them. maricopa.edu In the gas phase or a non-polar solvent, the conformation would be governed by intramolecular forces, such as steric hindrance and electrostatic interactions. It is expected that a staggered conformation along the C-C bond would be favored to minimize steric repulsion. maricopa.edu
In the solid state, the conformation will be locked into a specific geometry dictated by the crystal packing forces. In an aqueous solution, the conformational equilibrium can be influenced by interactions with water molecules. The methoxy and sulfonate groups are both capable of hydrogen bonding, which could stabilize certain conformations over others. MD simulations of short-chain alkyl sulfonates have shown that the alkyl chain can adopt various conformations in water. researchgate.net
Table 3: Key Dihedral Angles for Conformational Analysis of 2-Methoxyethanesulfonate
| Dihedral Angle | Description | Expected Low-Energy Conformations |
|---|---|---|
| O-C-C-S | Defines the orientation of the methoxy and sulfonate groups | Gauche and anti conformations likely to be populated |
| C-O-C-C | Defines the orientation of the methyl group relative to the ethyl chain | Staggered conformations are energetically favorable |
The behavior of this compound in solution is critically dependent on its interactions with solvent molecules. As an ionic compound, it is highly soluble in polar solvents like water. MD simulations are an excellent tool to study the solvation structure and dynamics.
In an aqueous solution, the sodium cation (Na⁺) and the 2-methoxyethanesulfonate anion will be surrounded by hydration shells of water molecules. The negatively charged oxygen atoms of the sulfonate group will strongly interact with the hydrogen atoms of water molecules through hydrogen bonds. The ether oxygen of the methoxy group can also act as a hydrogen bond acceptor. The sodium cation will be coordinated by the oxygen atoms of several water molecules.
MD simulations can provide detailed information about the structure and stability of these hydration shells, including:
Radial Distribution Functions (RDFs): These functions describe the probability of finding a solvent molecule at a certain distance from a specific atom or group in the solute. RDFs for the sulfonate oxygen atoms would show a sharp first peak corresponding to the first hydration shell.
Coordination Numbers: By integrating the first peak of the RDF, the average number of solvent molecules in the first solvation shell can be determined.
Solvent Dynamics: MD simulations can also reveal the dynamics of the solvent molecules, such as the residence time of water molecules in the hydration shells, providing insight into the strength of the solute-solvent interactions. Studies on similar sulfonate-containing molecules have shown that the presence of the charged group significantly structures the surrounding water molecules. rutgers.edu
Ligand Binding Dynamics (if applicable, in non-clinical contexts)
While computational methods are frequently employed to understand the binding modes, affinities, and dynamics of ligands, no such data has been reported for this particular compound. Therefore, a detailed analysis of its binding energy, conformational changes upon binding, or the specific intermolecular forces governing its interaction with potential binding partners cannot be provided at this time.
Further research employing theoretical and computational techniques would be necessary to elucidate the ligand binding profile of this compound. Such studies could provide valuable insights into its potential applications in various chemical and material science fields.
Applications in Chemical and Materials Science Research Non Clinical
Role as a Reagent or Auxiliary in Organic Synthesis
While detailed information on the specific use of sodium 2-methoxyethanesulfonate as a primary reagent in complex organic syntheses is not extensively documented in readily available literature, its structure suggests potential utility as an auxiliary compound. Its sulfonate group can act as a leaving group in nucleophilic substitution reactions. Furthermore, its synthesis often involves precursor molecules that are themselves important reagents. For instance, the synthesis of related compounds like sodium 2-bromoethanesulfonate (B1233127) involves the reaction of ethylene (B1197577) dibromide with sodium sulfite (B76179). orgsyn.org This precursor chemistry highlights the broader context of sulfonate compounds in synthetic organic chemistry.
Applications in Polymer Science and Materials Chemistry
The unique combination of a hydrophilic sulfonate group and a more hydrophobic methoxyethyl group gives this compound properties that are of interest in polymer and materials science.
There is evidence of similar sulfonated monomers being used to modify the properties of polymers. For example, sodium 2-acrylamido-2-methylpropanesulfonate (SAMPS) has been used as a co-monomer in the polymerization of polyvinyl alcohol (PVA). The incorporation of SAMPS was found to decrease the melting temperature and crystallinity of the resulting modified PVA, while increasing its thermal decomposition temperature. researchgate.net This suggests that the inclusion of a sulfonated monomer like this compound could similarly be explored to tailor the thermal and solubility properties of various polymer systems.
The amphiphilic nature of this compound, possessing both a polar sulfonate head and a nonpolar methoxyethyl tail, suggests its potential as a surfactant in non-biological systems. Surfactants are crucial in various applications, including as emulsifiers, detergents, and dispersing agents in material synthesis. The specific balance of hydrophilic and lipophilic properties in this molecule would determine its effectiveness in different non-aqueous or mixed-solvent systems.
Research into sodium-ion batteries has explored various electrolyte formulations to enhance performance, and sulfonates are a class of compounds being investigated. For instance, ethyl methanesulfonate (B1217627) has been used as a component in the electrolyte for sodium-ion batteries, specifically in a system with a Na[Ni0.25Fe0.5Mn0.25]O2 layered cathode and a carbon-coated Fe3O4 anode. nih.gov While this is not this compound, it demonstrates the potential of sulfonate-based esters in electrolyte solutions. Molten sodium batteries also utilize sodium-ion conducting solid electrolytes like NaSICON (Sodium Super Ionic Conductor), which has a complex crystal structure allowing for sodium ion mobility. frontiersin.org The development of novel electrolyte components is a key area of battery research, and the properties of this compound could warrant its investigation in this field.
Environmental Fate and Ecotoxicological Studies Academic, Non Human Health
Environmental Persistence and Degradation Pathways
The persistence of a chemical in the environment is a key determinant of its potential for long-term impact. This is assessed through studies of both abiotic and biotic degradation processes.
Abiotic degradation involves the breakdown of a chemical by non-biological processes. Hydrolysis is the reaction with water, and photodegradation is the breakdown by light. For Sodium 2-Methoxyethanesulfonate, no specific experimental data on its hydrolysis or photodegradation rates and pathways are available.
Biodegradation, the breakdown of organic compounds by microorganisms, is a primary route of attenuation for many chemicals in the environment. Studies to determine the rate and extent of biodegradation of this compound in soil and water systems have not been identified in publicly available literature. Therefore, its potential to be broken down by bacteria, fungi, or other microorganisms remains uncharacterized.
Environmental Partitioning and Transport Mechanisms
How a chemical distributes itself in the environment and its mobility are critical for predicting its potential exposure pathways and concentrations in different environmental media.
The tendency of a chemical to attach to soil and sediment particles, a process known as adsorption, influences its mobility in the environment. No studies quantifying the adsorption coefficient (Koc) or other relevant parameters for this compound were found.
The potential for a chemical to move through the soil profile and reach groundwater is known as its leaching potential. This is influenced by its water solubility and adsorption characteristics. Given the absence of adsorption data, the leaching potential of this compound cannot be definitively assessed.
Ecotoxicological Assessments in Model Organisms (Non-Human)
Ecotoxicological studies evaluate the harmful effects of a chemical on various non-human organisms that represent different trophic levels in an ecosystem. This can include studies on algae, invertebrates (like daphnids), and fish. No ecotoxicity data, such as LC50 (lethal concentration for 50% of a test population) or EC50 (effective concentration for 50% of a test population), for this compound across any model organisms were identified in the public domain.
Data Tables
Due to the lack of available data, no data tables can be generated for the environmental fate and ecotoxicological properties of this compound.
Aquatic Ecotoxicity (e.g., algae, daphnia, fish)
A thorough review of available scientific literature and databases yielded no specific studies on the aquatic ecotoxicity of this compound. Consequently, no data on the effects of this compound on key aquatic indicator organisms such as algae, daphnia, or fish can be provided at this time. Standard ecotoxicological assessments for chemical substances typically involve determining endpoints such as the EC50 (median effective concentration) for algae and daphnia, and the LC50 (median lethal concentration) for fish. However, no such data appears to have been published for this compound.
Aquatic Ecotoxicity of this compound
| Test Organism | Endpoint | Result | Reference |
|---|---|---|---|
| Algae | EC50 | No data available | N/A |
| Daphnia | EC50 | No data available | N/A |
Terrestrial Ecotoxicity (e.g., soil invertebrates, plants)
Similarly, no research detailing the terrestrial ecotoxicity of this compound was identified. Studies in this area would typically investigate the impact of the substance on soil-dwelling organisms, such as earthworms, and various plant species to assess potential risks to the terrestrial environment. The absence of such data means that the potential effects of this compound on soil invertebrates and plant life remain unknown.
Terrestrial Ecotoxicity of this compound
| Test Organism/System | Endpoint | Result | Reference |
|---|---|---|---|
| Soil Invertebrates | LC50/NOEC | No data available | N/A |
Conclusion and Future Research Directions
Synthesis and Optimization Challenges
The synthesis of Sodium 2-Methoxyethanesulfonate, while not extensively detailed in publicly available literature, can be inferred from established routes for similar alkanesulfonates. A probable synthetic pathway involves the nucleophilic substitution reaction between sodium sulfite (B76179) and a 2-methoxyethyl halide or a related electrophile. Challenges in this area likely mirror those encountered in the synthesis of other sulfonates, such as sodium 2-chloroethanesulfonate from 1,2-dichloroethane (B1671644) and sodium sulfite. google.com
Key challenges that warrant investigation include:
By-product Formation: The reaction of 1,2-disubstituted ethanes with sodium sulfite can lead to the formation of disulfonated by-products, such as sodium 1,2-ethanedisulfonate. google.com Optimizing reaction conditions to favor the monosulfonated product is a critical challenge.
Reaction Kinetics and Thermodynamics: A thorough study of the reaction kinetics is needed to maximize yield and minimize reaction time. This includes optimizing temperature, pressure, pH, and reactant concentrations.
Catalyst Systems: The use of phase-transfer catalysts, such as quaternary ammonium (B1175870) salts, has been shown to improve the efficiency of sulfonate synthesis. google.com Research into novel and more efficient catalyst systems for the synthesis of this compound could be a fruitful area of investigation.
Purification: Developing efficient and scalable purification methods to remove unreacted starting materials, by-products, and catalysts is essential for obtaining high-purity this compound for specialized applications.
Future research should focus on a systematic study of the synthesis of this compound, including a full characterization of the reaction mechanism and the development of an optimized, high-yield synthetic process.
Emerging Analytical Techniques
The accurate and sensitive detection and quantification of this compound are crucial for quality control, mechanistic studies, and environmental monitoring. While specific methods for this compound are not widely published, techniques used for other sulfonated compounds can be adapted and optimized.
| Analytical Technique | Principle | Potential Application for this compound |
| High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) | Separates compounds based on their affinity for a stationary phase and identifies them by their mass-to-charge ratio. | A highly sensitive and specific method for quantifying the compound in complex matrices. Ion-exchange chromatography coupled with MS would be particularly suitable for separating this anionic compound. nih.gov |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on their boiling point and partitioning between a stationary and mobile phase, followed by mass-based identification. | May require derivatization to increase the volatility of the sulfonate salt. |
| Colorimetric Methods | Involve a reaction that produces a colored product, with the intensity of the color being proportional to the concentration of the analyte. | A simple and cost-effective method for routine analysis, potentially using a metachromatic dye that interacts with the sulfonate group. google.com |
| ASTM Standard Methods | Standardized test methods for the analysis of sulfonated and sulfated oils. | These methods, which include titration and extraction procedures, could be adapted for the analysis of this compound. astm.org |
Future research should focus on the development and validation of specific, sensitive, and robust analytical methods for this compound. This includes creating certified reference materials and establishing standardized protocols for its analysis in various media.
Advanced Mechanistic Insights
A deeper understanding of the reaction mechanisms involving this compound is key to controlling its synthesis and predicting its behavior in various applications. The primary reaction for its formation is likely a nucleophilic attack of the sulfite ion on a 2-methoxyethyl electrophile.
Future mechanistic studies could explore:
Computational Modeling: Density functional theory (DFT) and other computational methods can be used to model the reaction pathway, identify transition states, and calculate activation energies, providing a theoretical framework for understanding the reaction mechanism.
Isotopic Labeling Studies: Using isotopically labeled reactants (e.g., with ¹⁸O or ³⁴S) can help to elucidate the bond-forming and bond-breaking steps in the reaction, confirming the nucleophilic substitution mechanism.
Kinetic Isotope Effects: Measuring the reaction rates with deuterated starting materials can provide further insight into the rate-determining step of the reaction.
By combining experimental and computational approaches, a comprehensive picture of the reaction mechanisms involving this compound can be developed.
Novel Non-Clinical Applications
While the specific applications of this compound are not well-documented, its structure suggests potential uses as a chemical intermediate and in material science. Its close structural relative, sodium 2-hydroxyethanesulfonate (B1228491) (sodium isethionate), is widely used in the production of mild, biodegradable surfactants for personal care products and as a precursor for various biological buffers like HEPES and MES. wikipedia.orggoogle.com
Potential non-clinical applications for this compound that merit investigation include:
Specialty Surfactants: The methoxy (B1213986) group may impart unique properties, such as altered solubility, foaming characteristics, or resistance to hard water, making it a candidate for specialty surfactant applications.
Functional Monomers: The sulfonate group can be incorporated into polymers to enhance properties like water solubility, ion-exchange capacity, and thermal stability. This compound could serve as a monomer in the synthesis of such functional polymers.
Electrolyte Additives: The ionic nature of the compound suggests potential use as an additive in electrolyte solutions for batteries or capacitors, where it might influence ion transport and stability.
Building Block for Organic Synthesis: It can serve as a versatile building block for introducing the 2-methoxyethanesulfonyl moiety into more complex molecules for applications in pharmaceuticals, agrochemicals, or material science.
Systematic research into these and other potential applications will be crucial for realizing the commercial and scientific value of this compound.
Bridging Gaps in Environmental Behavior Understanding
The environmental fate and ecotoxicity of this compound are largely unknown. However, extensive research on other anionic surfactants, particularly linear alkylbenzene sulfonates (LAS), provides a framework for predicting its likely environmental behavior. acs.orgresearchgate.netnih.govoup.com
Key areas for future environmental research include:
Biodegradation: Studies are needed to determine the rate and extent of biodegradation of this compound in various environmental compartments, such as soil, water, and sediment. The presence of the methoxy group may influence its biodegradability compared to simple alkyl sulfonates.
Sorption and Mobility: The sorption of the compound to soil and sediment particles will determine its mobility in the environment. Studies are needed to quantify its sorption coefficients (Koc) in different soil types.
Aquatic Toxicity: The acute and chronic toxicity of this compound to a range of aquatic organisms (e.g., algae, invertebrates, and fish) should be assessed to determine its potential environmental risk. witpress.comcore.ac.uk
Persistence and Bioaccumulation: Research is required to evaluate the potential for this compound to persist in the environment and bioaccumulate in organisms.
Q & A
Basic Research Questions
Q. What safety protocols are critical when handling Sodium 2-Methoxyethanesulfonate in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Respiratory protection (e.g., vapor respirators) is advised if ventilation is insufficient .
- Ventilation : Conduct experiments in fume hoods or with local exhaust systems to minimize inhalation exposure .
- Spill Management : Isolate the area, use absorbent materials, and avoid water jets to prevent dispersion. Collect residues in sealed containers for hazardous waste disposal .
Q. How should this compound be stored to ensure chemical stability?
- Methodological Answer :
- Store in tightly sealed containers under inert gas (e.g., nitrogen) to prevent moisture absorption or oxidation. Avoid prolonged storage, as degradation may increase hazard risks .
- Monitor storage conditions (temperature, humidity) and periodically reassess stability using techniques like HPLC to detect decomposition .
Advanced Research Questions
Q. What analytical techniques are suitable for characterizing purity and decomposition products of this compound?
- Methodological Answer :
- Chromatography : Use reversed-phase HPLC with UV detection to assess purity. Compare retention times against certified standards .
- Spectroscopy : FT-IR and NMR (¹H/¹³C) can confirm structural integrity and detect sulfonate group degradation .
- Mass Spectrometry (MS) : High-resolution MS identifies decomposition products like sulfur oxides (SOₓ) or carbon monoxide (CO) .
Q. How can experimental designs mitigate decomposition risks during high-temperature reactions involving this compound?
- Methodological Answer :
- Reaction Environment : Use Schlenk lines or gloveboxes to maintain an inert atmosphere (argon/nitrogen), reducing oxidative decomposition .
- Temperature Control : Optimize heating rates via differential scanning calorimetry (DSC) to identify safe thermal thresholds .
- Real-Time Monitoring : Implement inline gas analyzers (e.g., GC-MS) to detect SOₓ emissions during reactions .
Q. What strategies address contradictory toxicity data in studies involving this compound?
- Methodological Answer :
- Dose-Response Studies : Conduct in vitro assays (e.g., MTT on HEK293 cells) across multiple concentrations to establish LC₅₀ values .
- Comparative Analysis : Cross-reference results with structurally analogous compounds (e.g., 2-hydroxyethanesulfonate) to infer potential toxicity mechanisms .
- Meta-Analysis Frameworks : Apply systematic review criteria (e.g., NAP guidelines) to evaluate study quality, focusing on sodium quantification methods and exposure ranges .
Synthesis and Application Questions
Q. What synthetic routes optimize yield for this compound derivatives?
- Methodological Answer :
- Stepwise Sulfonation : React 2-methoxyethanol with methanesulfonyl chloride in dichloromethane, using triethylamine as a base to neutralize HCl byproducts .
- Purification : Employ recrystallization from ethanol/water mixtures to isolate high-purity sodium salts. Monitor pH to prevent hydrolysis .
Q. How can researchers validate the biological activity of this compound in cellular assays?
- Methodological Answer :
- Cell Viability Assays : Use sodium-specific fluorescent probes (e.g., CoroNa Green) to track intracellular sodium flux in response to compound exposure .
- Cross-Linking Studies : Investigate interactions with thiol-containing biomolecules (e.g., cysteine residues) via UV-Vis spectroscopy to assess reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
